4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide
Description
This compound is a structurally complex benzamide derivative featuring three key domains:
- 4-Iodobenzamide moiety: The iodine substituent enhances electrophilic reactivity and may influence binding interactions in biological systems.
- Triethylene glycol (TEG) linker: The ethoxy-ethoxy-ethyl chain improves hydrophilicity and serves as a spacer for conjugation or targeting.
The integration of these domains positions the compound as a candidate for targeted drug delivery, molecular imaging, or enzyme inhibition. Its synthesis likely involves coupling iodobenzoyl chloride with a biotin-PEG precursor, followed by purification via recrystallization or chromatography .
Properties
IUPAC Name |
4-iodo-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33IN4O5S/c24-17-7-5-16(6-8-17)22(30)26-10-12-33-14-13-32-11-9-25-20(29)4-2-1-3-19-21-18(15-34-19)27-23(31)28-21/h5-8,18-19,21H,1-4,9-15H2,(H,25,29)(H,26,30)(H2,27,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGVUXIVGSIRDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)C3=CC=C(C=C3)I)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33IN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thieno[3,4-d]imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the iodo group: This step involves the iodination of a benzamide precursor using iodine or iodinating agents such as N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide can undergo various types of chemical reactions, including:
Substitution reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The thieno[3,4-d]imidazole ring and other functional groups can be oxidized or reduced using suitable reagents.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the iodo group with an amine would yield the corresponding amine derivative, while oxidation of the thieno[3,4-d]imidazole ring could produce sulfoxides or sulfones .
Scientific Research Applications
4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide involves its interaction with specific molecular targets. The thieno[3,4-d]imidazole ring system is known to interact with various enzymes and receptors, modulating their activity. The iodinated benzamide moiety can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Differences
The table below compares the target compound with structurally related benzamide and biotin-conjugated derivatives:
Pharmacokinetic and Physicochemical Properties
- Solubility: The TEG linker in the target compound enhances aqueous solubility compared to non-PEGylated analogs like ’s hydroxyethyl derivative .
- Stability : The iodine atom may increase metabolic stability relative to fluorine- or chlorine-substituted benzamides (e.g., ’s etobenzanid) due to lower electronegativity .
Biological Activity
The compound 4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be dissected into several key components:
- Iodine Substituent : The presence of iodine may enhance the compound's reactivity and biological activity.
- Thieno[3,4-d]imidazole Core : This heterocyclic structure is known for its biological significance, particularly in drug design.
- Alkyl and Ethoxy Chains : These groups may influence solubility and bioavailability.
The biological activity of 4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide appears to involve several mechanisms:
- Inhibition of Specific Enzymes : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cellular signaling pathways. For instance, compounds with similar structural motifs have shown inhibitory effects on MIF (Macrophage Migration Inhibitory Factor), which plays a role in inflammation and cancer progression .
- Modulation of Receptor Activity : The compound may interact with G protein-coupled receptors (GPCRs), which are critical for various physiological processes. Such interactions could lead to altered cellular responses.
- Antiproliferative Effects : Similar compounds have demonstrated antiproliferative effects on cancer cell lines, indicating that 4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide may also exhibit cytotoxicity against tumor cells .
Case Studies
Several studies have explored the biological implications of related compounds:
- MIF Inhibition Studies : Research has indicated that derivatives of thieno[3,4-d]imidazole can effectively inhibit MIF tautomerase activity. For example, a study reported an IC50 value of approximately 1 µM for a related compound, suggesting that our target compound may exhibit similar potency .
- Cancer Cell Line Testing : In vitro testing on non-small cell lung cancer (NSCLC) cell lines has shown promising results for compounds within this structural class. These studies often reveal dose-dependent responses, highlighting the potential therapeutic applications of such molecules .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 428.53 g/mol |
| IUPAC Name | 4-Iodo-N-{...} |
| Solubility | Soluble in DMSO |
| Target Enzyme | MIF |
| IC50 (related compound) | ~1 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
